molecular formula C11H13N3 B3004939 4-Piperidinecarbonitrile, 4-(4-pyridinyl)- CAS No. 756452-70-7

4-Piperidinecarbonitrile, 4-(4-pyridinyl)-

Cat. No.: B3004939
CAS No.: 756452-70-7
M. Wt: 187.246
InChI Key: WMPCBXHJYVFYIB-UHFFFAOYSA-N
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Description

4-Piperidinecarbonitrile, 4-(4-pyridinyl)- is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Three-Component Synthesis : A novel compound with a piperidine structure was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting a three-component reaction method. This approach demonstrates the versatility of piperidine derivatives in organic synthesis (Wu Feng, 2011).
  • Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines : Piperidine played a catalytic role in reactions leading to the synthesis of pyrano[3,2-c]pyridines, indicating its utility in facilitating complex organic reactions (R. Mekheimer, N. Mohamed, K. Sadek, 1997).

Structural Analysis

  • Crystal Structure and Molecular Docking Studies : The structure of certain pyridine derivatives, including piperidine rings, was elucidated, revealing intricate molecular conformations. These compounds were also investigated for their potential as inhibitors in pharmacological contexts (M. Venkateshan, R. V. Priya, M. Muthu, J. Suresh, R. Kumar, 2019).

Chemical Reactions and Catalysis

Crystallography and Structural Elucidation

  • Crystallography of Piperidine Derivatives : Detailed crystallographic studies of piperidine-based compounds revealed significant insights into their molecular geometry and interactions, which are essential for understanding their properties and potential applications (S. A. Inglebert, J. Kamalraja, K. Sethusankar, G. Vasuki, 2013).

Pharmaceutical Research

  • Synthesis of Biologically Active Compounds : Piperidine derivatives were synthesized and characterized for their potential biological activity, demonstrating the relevance of these compounds in drug discovery and medicinal chemistry (Farid M Sroor, 2019).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for “4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” could involve further refining the chemoselective, liquid-phase heterogeneous catalytic hydrogenation process . This could potentially lead to more efficient and selective preparation of pyridyl- or piperidylmethylamines .

Properties

IUPAC Name

4-pyridin-4-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPCBXHJYVFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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